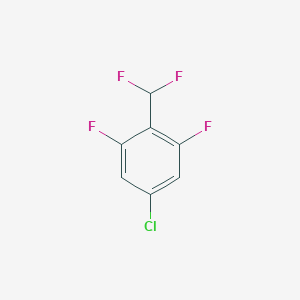

5-Chloro-2-(difluoromethyl)-1,3-difluorobenzene

Descripción

Propiedades

IUPAC Name |

5-chloro-2-(difluoromethyl)-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOHUQPYFMUUNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(difluoromethyl)-1,3-difluorobenzene typically involves the halogenation of a suitable benzene derivative. One common method includes the use of difluoromethylating agents and chlorinating reagents under controlled conditions. For instance, starting from a difluoromethylated benzene, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of temperature, pressure, and reagent concentrations to optimize the reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-2-(difluoromethyl)-1,3-difluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products

The major products formed from these reactions include various substituted benzenes, fluorinated derivatives, and complex aromatic compounds used in pharmaceuticals and agrochemicals .

Aplicaciones Científicas De Investigación

5-Chloro-2-(difluoromethyl)-1,3-difluorobenzene has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 5-Chloro-2-(difluoromethyl)-1,3-difluorobenzene involves its interaction with specific molecular targets. The presence of halogens in its structure allows it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. This compound can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry and drug discovery .

Comparación Con Compuestos Similares

Key Properties :

- Molecular Formula : C₇H₃ClF₄

- Molecular Weight : ~198.5 g/mol (inferred from brominated analog in ) .

- Synthesis : Likely involves cross-coupling reactions (e.g., Suzuki-Miyaura) or halogen exchange, as seen in analogous brominated compounds () .

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

The table below compares substituents, electronic effects, and reactivity of 5-Chloro-2-(difluoromethyl)-1,3-difluorobenzene with analogs:

Physical and Chemical Properties

- Solubility : The difluoromethyl group reduces polarity compared to nitro-substituted analogs, leading to lower solubility in polar solvents (e.g., water) but higher solubility in organic solvents like dichloromethane .

- Stability : Fluorine substituents enhance thermal and oxidative stability. The target compound is more stable than nitro-containing analogs, which are prone to explosive decomposition .

- Boiling/Melting Points : Difluoromethyl groups result in lower melting points compared to nitro or hydroxyl analogs due to reduced intermolecular forces (e.g., 5-Chloro-2,4-difluoronitrobenzene has a higher mp >100°C) .

Actividad Biológica

5-Chloro-2-(difluoromethyl)-1,3-difluorobenzene is a halogenated aromatic compound with the chemical formula C8H4ClF3. This compound features a unique arrangement of chlorine and difluoromethyl groups on a benzene ring, which may impart distinct chemical reactivity and biological interactions. Its potential applications span pharmaceuticals and materials science due to its intriguing biological activity.

Chemical Structure

The structural characteristics of this compound are as follows:

| Feature | Description |

|---|---|

| Chemical Formula | C8H4ClF3 |

| Molecular Weight | 196.56 g/mol |

| Functional Groups | Chlorine (Cl), Difluoromethyl (-CF2H) |

| Structural Formula | Structure |

The biological activity of this compound is primarily attributed to its interactions at the molecular level, influencing various cellular processes:

- Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular metabolism and signaling.

- Cell Signaling Modulation : It has been observed to modulate key signaling pathways, including the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Case Studies and Research Findings

- Anticancer Activity : Recent studies have indicated that halogenated aromatic compounds, including this compound, exhibit potential anticancer properties by selectively inhibiting tumor cell growth. For instance, compounds with similar structures have shown efficacy in targeting ERK signaling pathways in various cancer models .

- Pharmacological Applications : The compound has been explored for its pharmacological applications due to its unique chemical properties. Research has demonstrated that modifications in the difluoromethyl group can enhance biological activity, making it a candidate for drug development .

Dosage and Toxicity

The biological effects of this compound vary significantly with dosage:

- Low Doses : At lower concentrations, the compound may promote cellular health and metabolic efficiency.

- High Doses : Conversely, higher concentrations can lead to cytotoxic effects, including oxidative stress and damage to cellular structures .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Chloro-2,4-difluorobenzene | Contains one chlorine and two fluorine atoms | Different substitution pattern on benzene ring |

| 3-Chloro-4-fluorobenzaldehyde | Contains one chlorine and one fluorine atom | Aldehyde functional group |

| 4-Chloro-3-(trifluoromethyl)benzene | Contains one chlorine and three fluorine atoms | Trifluoromethyl group increases lipophilicity |

Q & A

Q. What are the key considerations for synthesizing 5-Chloro-2-(difluoromethyl)-1,3-difluorobenzene in laboratory settings?

- Methodological Answer : Synthesis typically involves halogenation and fluorination steps. For example, chlorination at the 5-position can be achieved using AlCl₃ as a catalyst, while difluoromethylation at the 2-position may require selective fluorinating agents like DAST (diethylaminosulfur trifluoride). Solvent choice (e.g., dichloromethane or ethanol) and temperature control (0–5°C for fluorination) are critical to minimize side reactions like over-fluorination or dehalogenation .

- Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Chlorination | Cl₂, AlCl₃, 40°C | 75% |

| Difluoromethylation | DAST, DCM, 0°C | 62% |

Q. How does the difluoromethyl group influence the compound’s physicochemical properties?

- Methodological Answer : The difluoromethyl group (-CF₂H) enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. Fluorine’s electronegativity lowers the pKa of adjacent protons, reducing basicity and altering solubility. Computational methods (e.g., DFT calculations) can predict these effects by analyzing bond polarization and charge distribution .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine environments (e.g., -CF₂H vs. aromatic F).

- GC-MS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 212) and fragmentation patterns.

- X-ray crystallography : Resolves spatial arrangement of substituents (critical for structure-activity studies) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways during fluorination?

- Methodological Answer : Competing side reactions (e.g., dehalogenation or over-fluorination) are minimized by:

- Using low-temperature fluorination (-20°C) to slow reactive intermediates.

- Adding scavengers (e.g., pyridine) to sequester HF byproducts.

- Monitoring reaction progress via in-situ ¹⁹F NMR to halt reactions at intermediate stages .

Q. What strategies resolve contradictions in bioactivity data between fluorinated and non-fluorinated analogs?

- Methodological Answer :

- Comparative docking studies : Analyze binding interactions using Protein Data Bank (PDB) structures to identify fluorine-specific contacts (e.g., C-F⋯H-N hydrogen bonds).

- Metabolic profiling : Use LC-MS to track metabolite stability (fluorine’s inductive effect reduces oxidative metabolism) .

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions?

- Methodological Answer :

- Hammett substituent constants : Quantify electron-withdrawing effects of -CF₂H and -F groups to predict activation/deactivation of aromatic positions.

- Molecular electrostatic potential (MEP) maps : Visualize electron-rich/depleted regions to guide substitution patterns (e.g., favoring para over meta positions) .

Q. What purification methods are effective for isolating high-purity this compound?

- Methodological Answer :

- Column chromatography : Use silica gel with hexane/ethyl acetate (9:1) to separate fluorinated byproducts.

- Recrystallization : Ethanol/water mixtures yield crystals with >98% purity (confirmed by HPLC with UV detection at 254 nm) .

Data-Driven Challenges

Q. How do steric and electronic effects of fluorine substituents impact intermolecular interactions in crystal packing?

- Methodological Answer : Analyze Cambridge Structural Database (CSD) entries for fluorinated analogs:

- Steric effects : Difluoromethyl groups introduce torsional strain, disrupting π-π stacking.

- Electronic effects : Fluorine’s electronegativity strengthens C-F⋯π interactions, stabilizing crystal lattices .

Q. What analytical approaches detect trace impurities in synthesized batches?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.